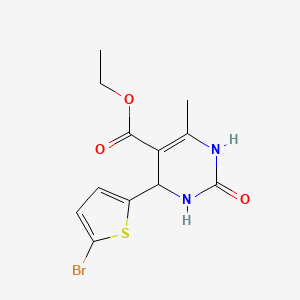

ethyl 4-(5-bromo-2-thienyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Description

Ethyl 4-(5-bromo-2-thienyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a dihydropyrimidine (DHPM) derivative characterized by a 1,2,3,4-tetrahydropyrimidine core substituted with a 5-bromo-2-thienyl group at position 4, a methyl group at position 6, and an ethoxycarbonyl moiety at position 3. DHPMs are typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea derivatives . This compound’s structural uniqueness lies in the incorporation of a brominated thiophene ring, which enhances electronic and steric properties compared to simpler aryl or alkyl substituents.

Properties

IUPAC Name |

ethyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O3S/c1-3-18-11(16)9-6(2)14-12(17)15-10(9)7-4-5-8(13)19-7/h4-5,10H,3H2,1-2H3,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVBXPZHMSICBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(S2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(5-bromo-2-thienyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidine derivatives, characterized by a pyrimidine ring fused with a thienyl group and an ethyl ester functional group. Its molecular formula is with a molecular weight of approximately 329.2 g/mol. The bromine atom in the thienyl moiety is believed to enhance its biological activity due to its electron-withdrawing properties, which can influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, tetrahydropyrimidine derivatives have been noted for their effectiveness against various bacterial strains. The presence of the thienyl group may contribute to this activity by enhancing lipophilicity and facilitating cell membrane penetration.

Antioxidant Properties

The compound has shown promise as an antioxidant agent. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases. Preliminary studies suggest that this compound may protect neuronal cells from oxidative damage .

Neuroprotective Effects

Studies have indicated that certain derivatives within the tetrahydropyrimidine class possess neuroprotective effects. This compound could potentially protect neurons from toxic events and may exhibit anti-convulsant properties .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Biginelli Reaction : A one-pot reaction involving an aldehyde, urea (or thiourea), and a beta-ketoester.

- Cyclization Reactions : Utilizing different reagents to facilitate the formation of the tetrahydropyrimidine ring.

These synthetic strategies are essential for producing the compound in sufficient quantities for biological testing .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds:

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-(5-bromo-2-thienyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been explored for its potential pharmacological activities:

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit anticancer properties. The presence of the thienyl group enhances biological activity due to its ability to interact with biological targets effectively. For instance:

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar pyrimidine derivatives showed promising results against various cancer cell lines, suggesting that ethyl 4-(5-bromo-2-thienyl)-6-methyl could exhibit similar effects .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research indicates that compounds with thiophene and pyrimidine moieties often display significant antibacterial and antifungal activities.

- Data Table : Comparative antimicrobial activity of related compounds:

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| Ethyl 4-(5-bromo-2-thienyl)-6-methyl | E. coli | 18 |

This table illustrates the effectiveness of ethyl 4-(5-bromo-2-thienyl)-6-methyl against common bacterial strains compared to other compounds.

Organic Synthesis Applications

Ethyl 4-(5-bromo-2-thienyl)-6-methyl has also been utilized in organic synthesis as a building block for more complex molecules.

Synthesis of Novel Compounds

The compound can serve as an intermediate in the synthesis of other biologically active molecules. Its reactivity allows for modifications that can lead to the development of new drugs.

- Case Study : Researchers at the University of Mysore synthesized a series of novel pyrimidine derivatives using ethyl 4-(5-bromo-2-thienyl)-6-methyl as a starting material, leading to compounds with enhanced biological profiles .

Material Science Applications

The unique properties of this compound also make it suitable for applications in material science.

Development of Functional Materials

Pyrimidine derivatives have been explored for their potential use in creating functional materials such as sensors and organic light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison with structurally analogous DHPM derivatives is provided below, focusing on substituent effects, synthesis, physicochemical properties, and biological activities.

Table 1: Comparative Analysis of DHPM Derivatives

Key Findings

Substituent Effects on Reactivity and Properties :

- Electron-Withdrawing Groups : Bromine (as in the target compound and ) increases electrophilicity, facilitating nucleophilic substitution reactions. For example, brominated DHPMs in exhibited enhanced antibacterial activity due to improved membrane permeability.

- Heteroaromatic vs. Phenyl Substituents : Thienyl groups (target compound, ) introduce π-π stacking capabilities and conformational rigidity compared to phenyl analogs. The 5-bromo-2-thienyl group in the target compound may enhance halogen bonding interactions in crystal packing .

Synthetic Methodologies :

- Solvent-free methods (e.g., ) reduce reaction times but may compromise yield purity. The target compound’s synthesis likely requires optimization due to steric hindrance from the bulky thienyl group.

- Catalytic systems (e.g., CuCl₂·2H₂O in ) improve regioselectivity in DHPM formation, though brominated aldehydes may require modified conditions to avoid dehalogenation .

Physicochemical and Biological Properties: Melting Points: Brominated derivatives (e.g., ) exhibit higher melting points (~230°C) due to stronger intermolecular interactions (halogen bonds, hydrogen bonds). Antibacterial Activity: Methyl 4-(4-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-DHPM () showed MIC values of 12.5–25 µg/mL against Staphylococcus aureus, outperforming non-brominated analogs. The target compound’s thienyl group may further modulate activity via hydrophobic interactions.

Structural Characterization :

- NMR Spectroscopy : The target compound’s ¹H NMR would show distinct deshielding for the thienyl protons (δ ~7.0–7.5 ppm) compared to phenyl analogs (δ ~6.8–7.3 ppm) .

- Crystallography : Bromine atoms in form C–Br···O/N halogen bonds, stabilizing crystal lattices. Similar behavior is expected for the target compound .

Q & A

Q. What are the common synthetic routes for preparing ethyl 4-(5-bromo-2-thienyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate?

The compound is typically synthesized via the Biginelli reaction , a one-pot multicomponent condensation of an aldehyde (e.g., 5-bromo-2-thiophenecarboxaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and a urea/thiourea derivative. Reaction conditions include refluxing in ethanol or acetic acid with catalytic HCl. Yield optimization (e.g., 72–77%) depends on substituent electronic effects and solvent choice .

Q. How is the structural identity of this compound confirmed experimentally?

Key characterization methods include:

- 1H NMR spectroscopy : Peaks for the CH3 group (δ ~2.27 ppm), aromatic protons (δ ~6.7–7.3 ppm), and NH groups (δ ~7.2–10.0 ppm) confirm regiochemistry and hydrogen bonding .

- X-ray crystallography : Determines molecular conformation, dihedral angles (e.g., 80.94° between fused rings), and hydrogen-bonding networks (C–H···O interactions) .

- Elemental analysis : Validates empirical formulas (e.g., C13H13N2O4Br) with <0.5% deviation .

Advanced Research Questions

Q. How does the bromothienyl substituent influence regioselectivity in substitution reactions?

The electron-withdrawing bromine atom on the thienyl ring directs electrophilic substitution to the 3-position of the thiophene moiety. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution. Experimental validation involves synthesizing analogs with alternative substituents (e.g., methoxy, nitro) and comparing reaction outcomes .

Q. What strategies address contradictory data in reaction yields or spectral assignments?

Contradictions may arise from:

- Impurity interference : Use preparative HPLC or recrystallization (e.g., ethyl acetate/ethanol) to isolate pure products .

- Solvent polarity effects : Replicate reactions in aprotic solvents (e.g., DMF) to assess hydrogen bonding’s role in NMR shifts .

- Crystallographic disorder : Refine X-ray data with higher-resolution crystals or employ twinning corrections .

Q. How can the antibacterial activity of this compound be systematically evaluated?

Design a microdilution assay to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls (e.g., ampicillin) and assess synergy with β-lactamase inhibitors. Structural analogs (e.g., 4-phenyl derivatives) can establish structure-activity relationships (SARs) .

Q. What methods elucidate the compound’s hydrogen-bonding interactions in crystal packing?

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., O···H, N···H) and visualizes interaction hotspots.

- Differential scanning calorimetry (DSC) : Measures thermal stability linked to hydrogen-bond strength.

- Variable-temperature NMR : Detects dynamic hydrogen-bond breaking in solution .

Methodological Guidance

Q. How to optimize reaction conditions for scale-up synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.